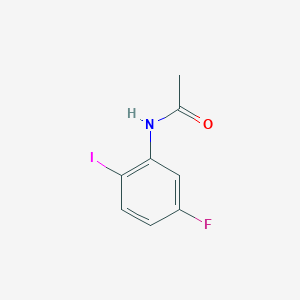

N-(5-Fluoro-2-iodophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFGDBLACCCBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conventional Acetylation with Acetyl Chloride or Acetic Anhydride:

The most common and straightforward method for N-acetylation is the reaction of the aniline with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O). These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct.

Studies on the N-acetylation of anilines have shown that the choice of solvent and base can significantly impact the reaction's efficiency. derpharmachemica.com For instance, using potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF) has been reported to be an efficient system. derpharmachemica.com The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can further enhance the reaction rate and yield. derpharmachemica.com

An environmentally benign approach involves the use of acetyl chloride in a brine solution. ias.ac.in This method is not only eco-friendly but also high-yielding and avoids the use of volatile organic solvents. ias.ac.in

Table 2: Comparison of Solvents for N-Acetylation of Anilines

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| DMF | < 20 | High |

| DMSO | - | - |

| Acetonitrile | - | - |

| Ethyl acetate | - | - |

Data adapted from studies on various anilines, indicating that DMF is a highly effective solvent for rapid and high-yield N-acetylation reactions. derpharmachemica.com

Continuous Flow Acetylation:

A significant methodological refinement for large-scale production is the implementation of continuous-flow chemistry. A sustainable continuous-flow process for the N-acetylation of amines has been developed using acetonitrile as the acetylating agent and alumina (Al₂O₃) as a heterogeneous catalyst. nih.gov This method avoids the use of hazardous reagents like acetyl chloride and acetic anhydride. nih.gov

The reaction is performed at elevated temperatures and pressures, with the amine solution in acetonitrile flowing through a packed bed of alumina. nih.gov This approach offers several advantages, including improved safety, better process control, and the potential for catalyst recycling, making it a cost-effective and green alternative for industrial synthesis. nih.gov

Table 3: Lewis Acid Screen in Continuous-Flow Acetylation

| Catalyst | Conversion (%) |

|---|

Conditions: 150 °C, 50 bar, 0.1 mL min⁻¹, 27 min residence time. This demonstrates the feasibility of using a solid-supported catalyst for continuous N-acetylation. nih.gov

Methodological Refinements and Process Optimization:

Further refinements in the synthesis of N-(5-fluoro-2-iodophenyl)acetamide focus on:

Purification Techniques: Developing efficient crystallization or chromatographic methods to obtain the final product with high purity, which is crucial for its applications.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thereby reducing waste streams.

By combining a scalable synthesis of the 5-fluoro-2-iodoaniline precursor with an optimized and potentially continuous N-acetylation step, the industrial production of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Mechanistic Investigations of Chemical Transformations Involving N 5 Fluoro 2 Iodophenyl Acetamide

Exploration of Reaction Mechanisms for N-(5-Fluoro-2-iodophenyl)acetamide Derivatives

The reactivity of this compound is largely dictated by the electronic properties of its substituents. The fluorine atom, being highly electronegative, and the iodine atom, a good leaving group, along with the acetamido group, collectively influence the outcomes of various chemical reactions.

Nucleophilic Substitution Reactions on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) on the dihalogenated phenyl ring of this compound is a complex process. The position of the nucleophilic attack is directed by the combined electronic effects of the fluorine, iodine, and acetamido groups. Generally, the carbon atom attached to the iodine is more susceptible to nucleophilic attack than the carbon bonded to fluorine, due to the lower bond strength of the C-I bond compared to the C-F bond.

The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor the SNAr mechanism. The presence of the acetamido group, particularly its orientation, can also influence the regioselectivity of the substitution. In some cases, the substitution can be facilitated by transition metal catalysts. mdpi.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalogenated Benzenes

| Reactant (Analogue) | Nucleophile | Product(s) | Observations |

|---|---|---|---|

| 1-fluoro-4-iodobenzene | Sodium methoxide | 4-fluoroanisole, 4-iodoanisole | Substitution of iodine is generally favored. |

| 2,4-difluoroiodobenzene | Ammonia | 2,4-difluoroaniline, 4-fluoro-2-iodoaniline | The position of substitution depends on reaction conditions. |

| N-(2,4-dihalophenyl)acetamide | Piperidine | N-(4-halo-2-piperidinophenyl)acetamide | The nature of the halogen at the 2-position influences the reaction rate. |

This table presents generalized outcomes for analogous compounds to illustrate the principles of nucleophilic substitution on halogenated phenyl rings.

Hydrolysis of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This is followed by proton transfer and elimination of the resulting 5-fluoro-2-iodoaniline.

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate leads to the formation of a carboxylate salt and the corresponding aniline. The rate of hydrolysis is influenced by the concentration of the acid or base and the temperature. The electronic effects of the halogen substituents on the phenyl ring can also modulate the reactivity of the amide group.

Oxidative and Reductive Transformations of Halogenated Acetamides

The this compound molecule possesses sites that are susceptible to both oxidation and reduction. The iodine atom can be oxidized to higher valence states, forming hypervalent iodine compounds, which are valuable reagents in organic synthesis. researchgate.netfrontiersin.org These transformations are typically achieved using strong oxidizing agents.

Conversely, the carbon-iodine bond can be reductively cleaved. This can be accomplished using various reducing agents, including catalytic hydrogenation or dissolving metal reductions. The selective reduction of the C-I bond in the presence of a C-F bond is often achievable due to the significant difference in their bond dissociation energies. The nitro group, if present as a substituent, can also be selectively reduced to an amino group under specific conditions.

Nitroxide-mediated oxidations, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, can be employed for the oxidation of alcohols to aldehydes or ketones in related substrates, and in some cases, can facilitate the oxidative amidation of aldehydes. uconn.edu

Radical Processes and Cyclization Reactions

The presence of a carbon-iodine bond in this compound makes it a suitable precursor for radical reactions. The relatively weak C-I bond can be homolytically cleaved to generate an aryl radical, which can then participate in various transformations, most notably cyclization reactions.

Intramolecular Radical Cyclization Approaches for Annulation

Intramolecular radical cyclization is a powerful method for the construction of heterocyclic rings. rsc.orgthieme-connect.de In derivatives of this compound, where an unsaturated moiety is tethered to the nitrogen atom (e.g., an allyl or propargyl group), the generation of an aryl radical at the C2 position can initiate a cyclization cascade. nih.gov

This process is often initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photoredox catalysis. rsc.orgrsc.org The aryl radical adds to the tethered double or triple bond, leading to the formation of a new ring. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is governed by Baldwin's rules and the specific reaction conditions. This strategy has been successfully employed in the synthesis of substituted indoles and other nitrogen-containing heterocycles. rsc.orgacs.orgacs.org

Table 2: Examples of Intramolecular Radical Cyclization

| Substrate | Initiator/Catalyst | Product Type | Key Features |

|---|---|---|---|

| N-allyl-N-(2-iodophenyl)acetamide | Visible light, TTMSS | Indoline | Efficient cyclization under mild conditions. rsc.org |

| N-propargyl-N-(2-iodophenyl)sulfonamide | Photoredox catalyst | Indole derivative | Formation of a five-membered ring. |

| N-(but-3-en-1-yl)-2-iodoalkanamide | BEt3/O2 | δ-lactam | 6-exo cyclization. nih.gov |

This table provides examples from the literature on related substrates to illustrate the utility of intramolecular radical cyclization.

Role of the Iodine Atom in Directed Radical Chemistry

The iodine atom plays a crucial role in directing the radical chemistry of this compound and its derivatives. nih.govresearchgate.netmdpi.commdpi.com Its primary function is to serve as a precursor for the aryl radical through homolytic cleavage of the C-I bond. The ease of this cleavage, compared to C-F, C-Cl, or C-Br bonds, makes iodoarenes particularly useful in radical chemistry.

Furthermore, the iodine atom can participate in atom transfer radical cyclization (ATRC) reactions. nih.gov In this process, after the initial radical cyclization, the resulting alkyl radical can abstract the iodine atom from another molecule of the starting material, propagating a radical chain reaction and incorporating the iodine atom into the product. This allows for further functionalization of the cyclized product. The iodine atom's size and polarizability also influence the conformation of the substrate, which can affect the stereochemical outcome of the cyclization.

Electrophilic and Nucleophilic Iodination/Fluorination Chemistry Relevant to the Compound

The reactivity of halogenated aromatic compounds like this compound is significantly influenced by the nature of the halogen substituents and the directing effects of the acetamido group. The interplay between the electron-donating acetamido group and the electron-withdrawing halogens dictates the feasibility and outcome of further halogenation reactions.

Electrophilic Halogenation

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In the context of this compound, the existing substituents on the benzene (B151609) ring guide the position of any new electrophilic attack. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the fluorine and iodine atoms are deactivating but also ortho-, para-directing.

Electrophilic Iodination: The introduction of an additional iodine atom onto an aromatic ring typically requires an electrophilic iodine source ("I⁺"). wikipedia.org Direct iodination with molecular iodine (I₂) is often slow and requires an oxidizing agent to generate the more potent electrophilic species. jove.comlibretexts.org Common methods suitable for activated systems like acetanilides include the use of N-iodosuccinimide (NIS), often with a catalytic amount of a Lewis acid or a protic acid to enhance the electrophilicity of iodine. organic-chemistry.org For electron-rich aromatic compounds, including acetanilides, a system using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) catalyzed by a disulfide has been shown to be effective under mild conditions. organic-chemistry.org The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Electrophilic Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is extremely exothermic and difficult to control, often leading to poor yields of monofluorinated products. jove.com Therefore, modern electrophilic fluorination relies on reagents with a nitrogen-fluorine (N-F) bond, which act as electrophilic fluorine donors ("F⁺"). wikipedia.orgnumberanalytics.com Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of electron-rich aromatic compounds. jove.comwikipedia.org The mechanism is generally considered a polar SEAr pathway. researchgate.net Kinetic studies have shown that the proton elimination step from the intermediate Wheland complex is typically not the rate-limiting step in these reactions. researchgate.net

| Reaction Type | Reagent | Catalyst/Activator | Mechanistic Notes |

| Electrophilic Iodination | Iodine (I₂) | Oxidizing agent (e.g., HNO₃, H₂O₂) wikipedia.orgjove.com | Generates I⁺ electrophile for attack by the aromatic ring. libretexts.org |

| N-Iodosuccinimide (NIS) | Lewis or protic acid organic-chemistry.org | Increases electrophilicity of iodine for reaction with activated rings. | |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide organic-chemistry.org | Effective for electron-rich substrates like acetanilides under mild conditions. | |

| Electrophilic Fluorination | Selectfluor® | None required | N-F reagent acts as an "F⁺" source in a polar SEAr mechanism. wikipedia.orgresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | None required | Another common N-F reagent for electrophilic fluorination. wikipedia.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a halogen on the aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.combyjus.com The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromatic system. chemistrysteps.com

Nucleophilic Fluorination (Replacing Iodine): In the case of this compound, replacing the iodine atom with fluoride (B91410) via an SNAr mechanism would be challenging. While the fluorine atom and the acetamido group exert some electron-withdrawing inductive effect, they are not as strongly activating as a nitro group, for example. The rate-determining step in SNAr is the initial attack of the nucleophile and the formation of the Meisenheimer intermediate. stackexchange.com

Nucleophilic Iodination (Replacing Fluorine): A more plausible SNAr reaction on this substrate would involve the displacement of the fluorine atom. In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is often reversed. chemistrysteps.com Fluorine's high electronegativity strongly stabilizes the negatively charged Meisenheimer intermediate through the inductive effect, which lowers the activation energy of the rate-determining addition step. chemistrysteps.comstackexchange.com This electronic stabilization can outweigh its poor leaving group ability (due to the strong C-F bond), making fluoroarenes surprisingly reactive in SNAr chemistry. stackexchange.com Therefore, a nucleophilic attack by an iodide source could potentially displace the fluoride from the ring, provided the conditions are suitable to overcome the energy barrier for C-F bond cleavage in the second step.

In some cases, particularly with less activated aromatic systems, a concerted SNAr (cSNAr) mechanism, where bond formation and bond breaking occur in a single step without a stable intermediate, has been proposed. nih.gov

C-C, C-N, C-O, and C-S Bond Formation Strategies Utilizing Halogenated Acetamide (B32628) Substrates

The iodine atom in this compound serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak carbon-iodine bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of new bonds under relatively mild conditions with high functional group tolerance. researchgate.netnih.gov The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for C-C coupling) or reaction with a nucleophile, and reductive elimination to release the product and regenerate the Pd(0) catalyst.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the reaction's efficiency and scope. mit.edu

C-O and C-S Bond Formation: Analogous to the amination reaction, the Buchwald-Hartwig methodology can be extended to form C-O and C-S bonds. Coupling the aryl iodide with alcohols or phenols yields aryl ethers, while reaction with thiols or thiophenols produces aryl thioethers. wikipedia.org

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. researchgate.net

Sonogashira Coupling: This method constructs a C-C bond between the aryl iodide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and a copper(I) salt. researchgate.netnih.gov

Heck Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an alkene.

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation)

The Ullmann condensation is a classic copper-promoted reaction for forming C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern protocols have been developed using catalytic amounts of soluble copper salts, often in the presence of ligands, which allow the reactions to proceed under milder conditions. mdpi.com For instance, aryl iodides can be coupled with phenols (to form ethers), anilines (to form diarylamines), or thiols (to form thioethers) using a copper catalyst. wikipedia.orgresearchgate.net

| Bond Formed | Reaction Name | Typical Reagents/Catalyst System | Mechanistic Feature |

| C-N | Buchwald-Hartwig Amination | Pd(0) catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) organic-chemistry.org | Pd-catalyzed coupling of an amine with the aryl iodide. wikipedia.orgyoutube.com |

| Ullmann Condensation | Cu(I) salt (e.g., CuI), ligand, base wikipedia.org | Copper-catalyzed coupling of an amine or amide. nih.gov | |

| C-O | Buchwald-Hartwig Ether Synthesis | Pd(0) catalyst, phosphine ligand, base | Pd-catalyzed coupling of an alcohol or phenol. |

| Ullmann Ether Synthesis | Cu(I) salt, ligand, base wikipedia.org | Copper-catalyzed coupling of an alcohol or phenol. mdpi.com | |

| C-S | Palladium-Catalyzed Thioetherification | Pd(0) catalyst, phosphine ligand, base | Pd-catalyzed coupling of a thiol. wikipedia.org |

| Ullmann-type Thioetherification | Cu(I) salt, ligand, base | Copper-catalyzed coupling of a thiol. researchgate.net | |

| C-C | Suzuki-Miyaura Coupling | Pd(0) catalyst, phosphine ligand, base, boronic acid/ester researchgate.net | Pd-catalyzed coupling with an organoboron reagent. |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, base, terminal alkyne researchgate.netorganic-chemistry.org | Pd/Cu-catalyzed coupling with a terminal alkyne. |

Advanced Spectroscopic and Structural Elucidation of N 5 Fluoro 2 Iodophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(5-Fluoro-2-iodophenyl)acetamide provides crucial information about the arrangement of hydrogen atoms in the molecule. The analysis of a related compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, reveals characteristic signals for the aromatic protons. Specifically, the proton signals appear as a doublet of doublets at δ 7.73, another doublet of doublets at δ 7.32, and a doublet of doublet of doublets at δ 6.74. chemicalbook.com These splitting patterns arise from the coupling of adjacent protons and the fluorine atom on the phenyl ring. For this compound itself, the acetyl group would be expected to show a singlet for the methyl protons, typically in the range of δ 2.0-2.5 ppm. The amide proton (NH) would appear as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: ¹H NMR Data for a Related Compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.73 | dd |

| Aromatic H | 7.32 | dd |

| Aromatic H | 6.74 | ddd |

| CH | 4.99 - 5.04 | m |

| OH | 2.01 | d |

| CH₃ | 1.44 | d |

Note: Data is for a structurally related compound and provides insight into the expected aromatic region for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetamide (B32628) group is typically observed in the downfield region, around 168-172 ppm. The aromatic carbons exhibit signals in the range of 110-145 ppm, with the carbon attached to the iodine atom appearing at a higher chemical shift and the carbon attached to the fluorine atom showing a characteristic splitting due to C-F coupling. The methyl carbon of the acetyl group would resonate at a much higher field, typically around 20-30 ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650-1680 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹). The aromatic C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption maxima (λmax) in the UV region, corresponding to π→π* transitions of the phenyl ring and n→π* transitions of the carbonyl group.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (279.05 g/mol ). bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₇FINO. bldpharm.com The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would include the loss of the acetyl group, the iodine atom, and other characteristic fragments.

Table 2: Predicted Mass Spectrometry Data for a Related Compound, 2-(5-fluoro-2-iodophenyl)acetic acid uni.lu

| Adduct | m/z |

| [M+H]⁺ | 280.94695 |

| [M+Na]⁺ | 302.92889 |

| [M-H]⁻ | 278.93239 |

Note: This data is for a related compound and illustrates the expected m/z values for different adducts in mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Supramolecular Interactions in Halogenated Acetamide Solid Forms

A predominant interaction in the crystal packing of acetanilides is the formation of hydrogen bonds. The amide group (–NH–C=O) is an excellent hydrogen bond donor (N–H) and acceptor (C=O), leading to the formation of robust intermolecular connections. For instance, in the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, molecules are linked into chains along the c-axis direction via N—H⋯O hydrogen bonds researchgate.net. This type of interaction is a primary organizing force in the crystal lattice of many acetanilide (B955) derivatives.

In addition to conventional hydrogen bonding, halogen atoms introduce a range of other significant intermolecular interactions. The presence of an iodine atom, as in this compound, allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom, being a large and polarizable halogen, can participate in I⋯I and I⋯S interactions, which have been observed to contribute to the three-dimensional network in the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide nih.gov.

A summary of common supramolecular interactions in halogenated acetamides is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | N–H | C=O | ~1.9 - 2.2 | researchgate.netnih.gov |

| Halogen Bond | C–I | I | ~3.7 | nih.gov |

| Halogen Bond | C–I | S | ~3.5 | nih.gov |

| π-Interaction | C–F | Aromatic Ring | - | researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline Structures

The precise geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, are determined through single-crystal X-ray diffraction. While the specific crystallographic data for this compound is not available, an examination of related structures such as acetanilide and its derivatives provides insight into the expected values researchgate.netnih.gov.

The bond lengths within the phenyl ring are expected to be in the typical range for aromatic C-C bonds (approximately 1.36–1.40 Å). The C–N bond of the acetamido group generally exhibits a length of around 1.41 Å, while the C=O double bond is typically about 1.23 Å. The C–I bond length is significantly longer, expected to be in the range of 2.10 Å, and the C–F bond is shorter, around 1.35 Å.

Bond angles within the phenyl ring will be close to 120°, with some distortion due to the substituents. The geometry around the nitrogen atom of the amide group is expected to be trigonal planar, with bond angles close to 120°.

Dihedral angles are crucial for defining the three-dimensional shape of the molecule. A key dihedral angle is that between the plane of the phenyl ring and the plane of the acetamido group. In many acetanilides, this angle is non-zero, indicating a twisted conformation. For example, in N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole (B1198619) rings is 38.94 (16)° for one of the independent molecules in the asymmetric unit nih.gov.

A representative table of expected bond lengths and angles for this compound, based on data from analogous compounds, is provided below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C | C (aromatic) | - | 1.36 - 1.40 |

| Bond Length (Å) | C (aromatic) | N | - | ~1.41 |

| Bond Length (Å) | C | O | - | ~1.23 |

| Bond Length (Å) | C (aromatic) | I | - | ~2.10 |

| Bond Length (Å) | C (aromatic) | F | - | ~1.35 |

| Bond Angle (°) | C (aromatic) | C (aromatic) | C (aromatic) | ~120 |

| Bond Angle (°) | C (aromatic) | N | C (amide) | ~120 |

| Dihedral Angle (°) | Phenyl Ring Plane | Acetamido Group Plane | - | Variable |

Advanced Spectroscopic Techniques for Detailed Structural Analysis

In conjunction with X-ray crystallography, advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of this compound and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are powerful tools for confirming the molecular structure.

¹H NMR provides information on the number and environment of protons. The aromatic protons will appear as distinct multiplets in the downfield region, with their coupling patterns revealing their substitution pattern on the phenyl ring. The methyl protons of the acetyl group will appear as a singlet in the upfield region, and the N-H proton will be a broad singlet.

¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

¹⁹F NMR is particularly useful for fluorinated compounds, providing a sensitive probe for the fluorine environment.

¹⁵N NMR can provide insights into the electronic environment of the nitrogen atom in the amide group mdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

N–H stretching vibration (around 3300 cm⁻¹)

C=O stretching vibration of the amide I band (around 1660 cm⁻¹)

N–H bending vibration of the amide II band (around 1550 cm⁻¹)

C–F and C–I stretching vibrations at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

The combined application of these spectroscopic techniques provides a detailed and unambiguous confirmation of the structure of this compound and can be used to study the structural features of its derivatives nih.gov.

Computational Chemistry and Theoretical Modeling of N 5 Fluoro 2 Iodophenyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations would be instrumental in elucidating the electronic properties of N-(5-Fluoro-2-iodophenyl)acetamide.

Calculation of Molecular Orbitals and Energy Gaps

This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (LUMO-HOMO) | Data not available |

Analysis of Electron Density Distribution

Mapping the electron density distribution would reveal the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps would visually represent these regions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis would provide a detailed picture of the bonding and electronic interactions within the molecule. It would quantify the strength of intramolecular hydrogen bonds, hyperconjugative interactions, and charge transfer between different parts of the molecule.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| Data not available | Data not available | Data not available |

Conformational Analysis and Potential Energy Surface (PES) Scans

A thorough conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. PES scans, performed by systematically rotating specific dihedral angles, would map the energy landscape and identify various conformers and the energy barriers between them.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (°) |

| Data not available | Data not available | Data not available |

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these theoretical predictions with experimental data, if available, is a critical step in validating the computational model.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

Molecular Dynamics Simulations for Investigating Molecular Behavior

Molecular dynamics simulations would model the movement of the atoms in this compound over time. This would provide insights into its dynamic behavior, such as its flexibility, interactions with solvent molecules, and how it might behave in a biological environment.

Applications of N 5 Fluoro 2 Iodophenyl Acetamide in Organic Synthesis and Functional Material Development

N-(5-Fluoro-2-iodophenyl)acetamide as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both fluorine and iodine atoms allows for a range of chemical transformations. The iodo group can participate in various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes it an important precursor for creating diverse molecular architectures.

For instance, derivatives of this compound are being explored for their potential in medicinal chemistry. Research has shown that related halogenated acetamides can serve as building blocks for pharmacologically active molecules. While not a therapeutic agent itself, its derivatives are under investigation for applications in treating viral infections and cancer.

Derivatization Strategies for Expanding Chemical Libraries and Building Blocks

The structure of this compound lends itself to various derivatization strategies, enabling the expansion of chemical libraries and the creation of novel building blocks for organic synthesis. The halogen atoms can be substituted with a variety of other functional groups through nucleophilic substitution reactions. Additionally, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid, which can then be further modified.

These derivatization capabilities make this compound a valuable scaffold for combinatorial chemistry, where large libraries of related compounds are synthesized to screen for biological activity. For example, by reacting the parent compound with different reagents, a diverse set of molecules can be generated, each with unique properties and potential applications.

Role in the Design and Synthesis of Advanced Chemical Scaffolds and Frameworks

This compound and its derivatives play a role in the design and synthesis of advanced chemical scaffolds and frameworks. These scaffolds are the core structures of molecules that can be further functionalized to create compounds with specific properties. The unique substitution pattern of this compound provides a rigid and well-defined three-dimensional structure that can be used as a foundation for building more complex molecules.

In medicinal chemistry, for example, new classes of bioactive molecules have been developed based on acetamide-containing scaffolds. mdpi.com These scaffolds have shown promise in the development of agents with anti-urease activity. mdpi.com The ability to create diverse and complex molecular architectures from this starting material is a key factor in its utility in this area.

Exploitation of Halogen Bonding Interactions in Supramolecular Chemistry and Crystal Engineering

The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in supramolecular chemistry and crystal engineering. Halogen bonds are formed between an electrophilic region on a halogen atom and a nucleophilic region on another atom, such as oxygen or nitrogen. These interactions can be used to control the assembly of molecules in the solid state, leading to the formation of well-defined crystal structures with specific properties.

The supramolecular assemblies of hypervalent iodine systems that involve secondary bonding to form higher-order molecular structures are an area of active research. nih.gov The unique "T" shaped geometry of λ³-iodanes, with two electronegative heteroatoms at axial positions, results in a three-center four-electron bond that stabilizes the hypervalent iodine system. nih.gov This principle can be applied to design and construct novel supramolecular architectures with potential applications in materials science.

Precursor in the Synthesis of Radiochemical Probes for Research Applications

A significant application of this compound and its derivatives is as precursors in the synthesis of radiochemical probes for research applications, such as in vitro binding studies. The presence of an iodine atom allows for the introduction of a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through radioiodination reactions. These radiolabeled compounds can then be used as tracers to study biological processes and to image specific targets in the body using techniques like Single-Photon Emission Computed Tomography (SPECT).

For example, iodinated analogues of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide have been developed as potent and selective radioligands for the peripheral-type benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO). nih.gov These radioligands are valuable tools for studying the role of PBR in various neurological and inflammatory diseases. The synthesis of these probes often involves the iodination of a tributylstannyl precursor with a radioactive isotope of iodine. nih.govnih.gov

| Radiochemical Probe | Precursor | Application | Reference |

| [¹³¹I]PBR3a | N-(5-Fluoro-2-phenoxyphenyl)-N-(2-tributylstannyl-5-methoxybenzyl)acetamide | SPECT imaging of PBR | nih.gov |

| [¹³¹I]3a | N-(5-fluoro-2-phenoxyphenyl)-N-(2-tributylstannyl-5-methoxybenzyl)acetamide | PBR imaging | nih.gov |

| [¹⁸F]FEDAA1106 | Desmethyl precursor | PET imaging of PBR | nih.gov |

In addition to SPECT probes, fluorinated derivatives of this compound can be used to synthesize positron emission tomography (PET) probes by introducing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). PET offers higher sensitivity and spatial resolution compared to SPECT, making it a powerful tool for in vivo imaging. The development of ¹⁸F-labeled ligands for PBR, such as [¹⁸F]FEDAA1106, has been a significant advancement in the field. nih.gov

Future Research Directions and Unexplored Avenues for N 5 Fluoro 2 Iodophenyl Acetamide

Development of Novel Catalytic Transformations Involving N-(5-Fluoro-2-iodophenyl)acetamide

The reactivity of the carbon-iodine bond in this compound makes it an excellent candidate for a variety of cross-coupling reactions. Future research will likely focus on expanding the portfolio of catalytic transformations beyond traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are foundational, yet there is room for innovation. researchgate.net The development of novel phosphine (B1218219) ligands could enhance reaction efficiency and expand the substrate scope, particularly for challenging couplings. nih.gov Iron-catalyzed cross-coupling reactions are emerging as a more sustainable and economical alternative to palladium-based systems. beilstein-journals.org Investigating the use of iron catalysts for the arylation of terminal alkynes with this compound could provide a greener synthetic route to valuable diarylacetylene derivatives. beilstein-journals.org

A particularly promising frontier is the application of photoredox catalysis. nih.govbeilstein-journals.orgprinceton.edu Dual catalysis systems, combining a photosensitizer with a transition metal like nickel, have shown remarkable efficacy in forming Csp³-N bonds from iodoaniline derivatives. organic-chemistry.org This methodology could be adapted for this compound to construct complex molecular architectures under mild conditions. organic-chemistry.org

| Catalytic System | Potential Reaction | Key Advantages | Relevant Research |

| Palladium/Novel Ligands | Suzuki, Heck, Sonogashira | Enhanced efficiency, broader substrate scope | researchgate.netnih.gov |

| Iron Catalysts | Cross-coupling with alkynes | Sustainable, cost-effective | beilstein-journals.org |

| Nickel/Photoredox Dual Catalysis | Csp³-N bond formation | Mild reaction conditions, high regioselectivity | organic-chemistry.org |

Advanced Fluorination and Iodination Chemistry Utilizing the Compound

While this compound already possesses fluorine and iodine atoms, advanced halogenation chemistry offers avenues for creating novel analogs and for isotopic labeling.

"Late-stage fluorination" is a rapidly evolving field that allows for the introduction of fluorine into complex molecules at a late point in the synthesis. acs.orgnumberanalytics.comnih.govharvard.edu This is significant for drug discovery, as fluorine can improve metabolic stability and bioavailability. nih.gov Methods such as palladium-catalyzed fluorination of arylboronic acids or silver-catalyzed fluorination of aryl stannanes could be explored. nih.gov Although the compound is already fluorinated, these techniques could be used to synthesize polyfluorinated derivatives. Furthermore, the development of methods for ¹⁸F labeling is crucial for positron emission tomography (PET), and this compound could serve as a precursor for novel PET imaging agents. acs.orgnih.gov

In terms of iodination, research is moving towards greener and safer methods. rsc.org Traditional iodination often uses harsh reagents, while modern approaches utilize hydrogen peroxide as a clean oxidant in combination with iodide salts. rsc.orgresearchgate.net Such methodologies could be employed for the synthesis of di-iodo analogs of this compound or for the regioselective iodination of its derivatives.

Integration of this compound into Continuous-Flow Chemistry Methodologies

Continuous-flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering improved safety, efficiency, and scalability compared to traditional batch processing. nih.govscispace.commdpi.comaurigeneservices.com The integration of reactions involving this compound into continuous-flow systems is a logical next step for its application in pharmaceutical manufacturing.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.govmdpi.com Hazardous intermediates can be generated and consumed in situ, minimizing risks. nih.gov Multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for isolating and purifying intermediates. mdpi.com The synthesis of pharmaceutical intermediates using continuous-flow has been successfully demonstrated and could be adapted for transformations of this compound, particularly for large-scale production. scispace.com

| Flow Chemistry Advantage | Application to this compound | Potential Impact |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates | Reduced risk in large-scale synthesis |

| Improved Efficiency | Precise control of reaction conditions | Higher yields and purity of products |

| Scalability | Seamless transition from lab to production scale | Cost-effective manufacturing |

| Multi-step Synthesis | Telescoping of reaction sequences | Reduced manufacturing time and waste |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of this compound Analogues

Investigation of this compound in the Context of Sustainable Chemical Synthesis

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgyoutube.com The principles of green chemistry can be applied to both the synthesis and subsequent transformations of this compound.

One key area is the use of more environmentally friendly catalysts, such as those based on abundant metals like iron instead of precious metals like palladium. beilstein-journals.org Another approach is the use of safer and more sustainable reagents, for example, employing hydrogen peroxide for oxidative halogenations, where the only byproduct is water. rsc.org There is also growing interest in synthesizing aromatic compounds from renewable biomass sources rather than fossil fuels, which could provide a more sustainable route to the precursors of this compound in the long term. ucl.ac.ukrsc.org

Q & A

Q. What are the key synthetic methodologies for introducing iodine into fluoro-substituted acetamide derivatives?

Iodination of aryl precursors can be achieved via electrophilic substitution or metal-catalyzed reactions. For example, tributylstannyl intermediates (e.g., tributylstannylbenzyl derivatives) react with NaI under oxidative conditions (H₂O₂) to yield iodinated products. This method ensures regioselectivity and avoids side reactions common in direct halogenation . Methodological Steps :

- Prepare the stannyl precursor via Stille coupling.

- React with [¹³¹I]NaI in the presence of H₂O₂ (oxidizing agent).

- Purify via column chromatography or HPLC.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of N-(5-Fluoro-2-iodophenyl)acetamide?

Q. Methodological Tips :

- Use deuterated DMSO for solubility.

- Compare with computational IR spectra (e.g., DFT) to resolve overlapping peaks .

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aryl and hydrophilic amide groups. Stability testing in aqueous buffers (pH 7.4) reveals hydrolysis risks, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational chemistry (HOMO-LUMO, MESP) predict reactivity and binding interactions?

- HOMO-LUMO Analysis :

- Low energy gaps (~4–5 eV) suggest high reactivity. For fluoro-iodo acetamides, electron-withdrawing groups (F, I) lower LUMO energy, favoring nucleophilic attacks .

- Molecular Electrostatic Potential (MESP) :

- Negative potentials localize near the iodine and amide oxygen, indicating sites for electrophilic interactions (e.g., receptor binding) .

Q. What in vitro assays are suitable for evaluating receptor binding affinity?

- Competition Binding Assays :

- Selectivity Testing :

Q. How to resolve contradictions in pharmacokinetic data (e.g., brain permeability vs. metabolic stability)?

- Biodistribution Studies :

- Metabolite Identification :

- LC-MS/MS analysis of plasma/brain homogenates identifies hydrolyzed or oxidized byproducts.

Q. Methodological Workflow :

Radiolabel the compound (¹³¹I or ¹⁸F).

Administer intravenously; euthanize at timed intervals.

Q. How to design structure-activity relationship (SAR) studies for fluorinated acetamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.